Lipophilicity Comparison: LogP 3.0849 versus 2.7887 for the 2,5-Positional Isomer
3-Bromo-5-(difluoromethyl)benzoic acid exhibits a calculated LogP of 3.0849, which is 0.2962 log units higher than the LogP of 2.7887 reported for 2-bromo-5-(difluoromethyl)benzoic acid (CAS 1783329-70-3), a close positional isomer . This difference, while numerically modest, reflects the impact of bromine placement (3-position versus 2-position) on overall molecular lipophilicity. The 3-bromo substitution pattern produces a less polar, more lipophilic compound compared to the 2-bromo analog .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0849 |
| Comparator Or Baseline | 2-Bromo-5-(difluoromethyl)benzoic acid (CAS 1783329-70-3): LogP = 2.7887 |
| Quantified Difference | ΔLogP = +0.2962 (target compound is more lipophilic) |
| Conditions | Computational chemistry prediction; same calculation method applied across isomers |
Why This Matters
Higher LogP correlates with increased membrane permeability in biological systems and altered solubility in organic solvents, which directly influences both reaction medium selection in synthesis and ADME properties in medicinal chemistry campaigns.
